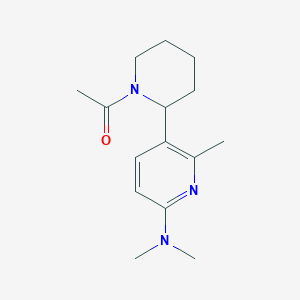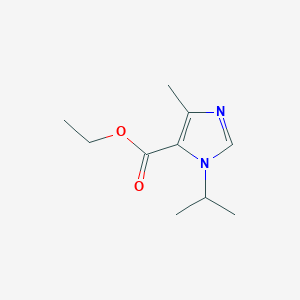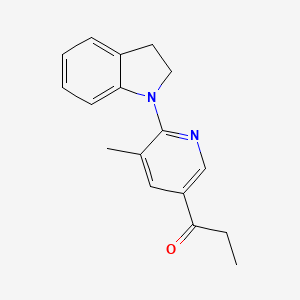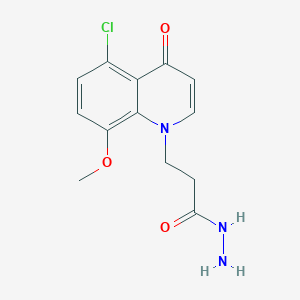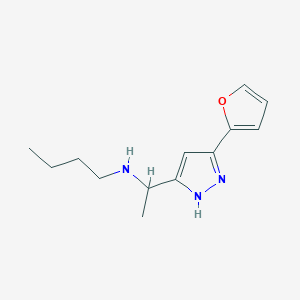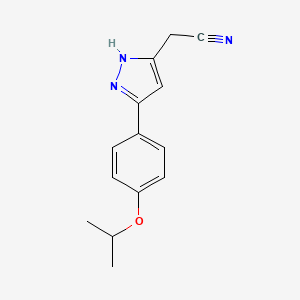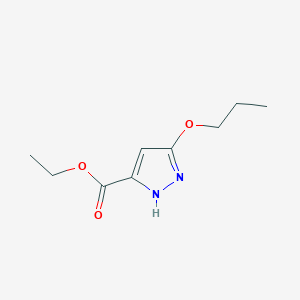
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one est un composé hétérocyclique appartenant à la famille des pyrimidines. Les dérivés de pyrimidine sont connus pour leur large éventail d'activités pharmacologiques, notamment les propriétés antimicrobiennes, antivirales, antitumorales et antifibrotiques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one implique généralement la réaction de la 3,4-difluoroaniline avec un précurseur de pyrimidine approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation d'une réaction de condensation entre la 3,4-difluoroaniline et un dérivé de pyrimidine en présence d'un catalyseur tel que le carbonate de potassium (K₂CO₃) dans un solvant comme le chloroforme (CHCl₃) à température ambiante .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former des dérivés amine.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) sont couramment utilisés.
Réduction : Des réactifs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont employés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés nitro, des dérivés amine et divers composés pyrimidiques substitués.
Applications de recherche scientifique
La 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses potentielles activités antimicrobiennes et antivirales.
Médecine : Il a montré une promesse dans le développement de médicaments antitumoraux et antifibrotiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes ou protéines impliquées dans les voies de la maladie. L'activité antifibrotique du composé, par exemple, est liée à sa capacité à inhiber la production de collagène et à réduire la fibrose .
Applications De Recherche Scientifique
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It has shown promise in the development of antitumor and antifibrotic drugs.
Industry: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The compound’s antifibrotic activity, for example, is linked to its ability to inhibit collagen production and reduce fibrosis .
Comparaison Avec Des Composés Similaires
Composés similaires
6-(5-(3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle : Ce composé présente également une activité antifibrotique et est structurellement similaire à la 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one.
Hybrides triazole-pyrimidine : Ces composés ont montré des propriétés neuroprotectrices et anti-neuro inflammatoires.
Unicité
La 4-Amino-1-(3,4-difluorophényl)pyrimidin-2(1H)-one est unique en raison de son schéma de substitution spécifique sur le cycle pyrimidine, qui lui confère des propriétés pharmacologiques distinctes. Sa double substitution par du fluor améliore sa stabilité et sa bioactivité par rapport aux autres dérivés de pyrimidine.
Propriétés
Numéro CAS |
1416439-11-6 |
|---|---|
Formule moléculaire |
C10H7F2N3O |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
4-amino-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7F2N3O/c11-7-2-1-6(5-8(7)12)15-4-3-9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
Clé InChI |
LEJLZCSPPNWCAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CC(=NC2=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



